2-Methoxyethyl 7-(3,4-dihydroxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Descripción
2-Methoxyethyl 7-(3,4-dihydroxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a triazolopyrimidine derivative characterized by:
- A 2-methoxyethyl ester group at position 6, influencing lipophilicity and bioavailability compared to simpler esters (e.g., ethyl).
- A 5-methyl group on the pyrimidine ring, contributing to steric and electronic effects.
Triazolopyrimidines are synthesized via multicomponent reactions involving 3-amino-1,2,4-triazoles, aldehydes, and β-keto esters under acidic or ionic conditions . The regioselectivity of substituents is critical; for instance, altering reaction conditions can yield dihydro derivatives with varying substitution patterns .
Propiedades
IUPAC Name |
2-methoxyethyl 7-(3,4-dihydroxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O5/c1-9-13(15(23)25-6-5-24-2)14(20-16(19-9)17-8-18-20)10-3-4-11(21)12(22)7-10/h3-4,7-8,14,21-22H,5-6H2,1-2H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIHXNWGWPVSGRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC=N2)N1)C3=CC(=C(C=C3)O)O)C(=O)OCCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mecanismo De Acción
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein involved in cell cycle regulation, specifically the transition from the G1 phase to the S phase. Inhibition of CDK2 can lead to cell cycle arrest, making it an appealing target for cancer treatment.
Mode of Action
The compound interacts with CDK2, inhibiting its activity. This inhibition disrupts the normal progression of the cell cycle, preventing cells from entering the S phase from the G1 phase. As a result, the compound can selectively target tumor cells, inhibiting their growth and proliferation.
Biochemical Pathways
The compound’s action primarily affects the cell cycle regulation pathway . By inhibiting CDK2, the compound disrupts the normal progression of the cell cycle, leading to cell cycle arrest. This can have downstream effects on DNA replication and cell division, ultimately inhibiting the growth and proliferation of tumor cells.
Actividad Biológica
The compound 2-Methoxyethyl 7-(3,4-dihydroxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a member of the triazolo[1,5-a]pyrimidine family, which has garnered attention due to its diverse biological activities. This article focuses on the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 334.33 g/mol
- IUPAC Name : 2-Methoxyethyl 7-(3,4-dihydroxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
The presence of the triazolo and pyrimidine rings contributes to its pharmacological properties.
Antiviral Activity
Recent studies have highlighted the antiviral potential of triazolo[1,5-a]pyrimidines. These compounds have been shown to inhibit various viral infections by targeting specific viral proteins. For instance:
- Mechanism of Action : The compound inhibits the interaction between viral proteins (such as PA-PB1 complex in influenza virus), thereby preventing viral replication. In vitro assays have demonstrated that derivatives of this scaffold exhibit significant antiviral activity against influenza viruses at non-toxic concentrations .
Anticancer Activity
Research indicates that triazolo[1,5-a]pyrimidine derivatives possess anticancer properties. These compounds have been evaluated for their ability to induce apoptosis in cancer cells:
- Case Study : In a study examining several derivatives, one compound showed an IC value of 0.41 µM against RNase H activity in cancer cells . This suggests that modifications to the triazolo scaffold can enhance cytotoxicity against cancer cells.
Other Biological Activities
Triazolo[1,5-a]pyrimidines are also noted for their potential as:
- Anti-inflammatory agents : They exhibit properties that can reduce inflammation markers in various models.
- CNS agents : Some derivatives have shown promise in treating neurological disorders by modulating neurotransmitter systems.
Summary of Biological Activities
IC Values for Selected Compounds
| Compound | IC (µM) | Activity Type |
|---|---|---|
| 2-Methoxyethyl derivative | 0.41 | RNase H Inhibition |
| Other triazolo derivatives | Varies | Antiviral |
Synthesis and Evaluation
The synthesis of 2-Methoxyethyl 7-(3,4-dihydroxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has been explored through various methods. Efficient synthetic routes have been developed that allow for easy modification of the core structure to enhance biological activity .
Comparación Con Compuestos Similares
Comparison with Structural Analogues
Substituent Variations and Physicochemical Properties
Key structural differences among analogues lie in substituents at positions 5, 6, and 7 (Table 1).
Table 1: Structural Comparison of Triazolopyrimidine Derivatives
Key Observations:
- Hydroxyl vs.
- Ester vs. Carboxamide : The 2-methoxyethyl ester in the target compound balances lipophilicity better than ethyl esters (e.g., ) or carboxamides (e.g., ), which may influence pharmacokinetics.
Q & A
Q. What are the most efficient synthetic routes for preparing 2-Methoxyethyl 7-(3,4-dihydroxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate?
- Methodological Answer : The compound can be synthesized via one-pot multicomponent reactions involving:
-
Core components : 5-amino-1,2,4-triazole derivatives, substituted aldehydes (e.g., 3,4-dihydroxybenzaldehyde), and activated esters (e.g., ethyl acetoacetate).
-
Catalysts : APTS (3-Aminopropyltriethoxysilane) in ethanol enhances cyclocondensation efficiency and regioselectivity .
-
Solvent optimization : Ethanol/water mixtures (1:1 v/v) improve yield (70–85%) compared to pure organic solvents .
-
Key step : Heating at 80–100°C for 8–12 hours under reflux, monitored by TLC for reaction completion .
- Data Table : Comparison of Synthetic Protocols
| Catalyst | Solvent | Yield (%) | Reaction Time (h) | Reference |
|---|---|---|---|---|
| APTS | Ethanol | 82 | 10 | |
| TMDP* | H₂O/EtOH | 78 | 12 | |
| None | DMF | 65 | 15 | |
| *TMDP: Task-specific ionic liquid catalyst. |
Q. How is the molecular structure of this compound confirmed experimentally?
- Methodological Answer : Structural elucidation involves:
- ¹H/¹³C NMR : Characteristic peaks for the triazolo-pyrimidine core (e.g., δ 8.2–8.5 ppm for triazole protons, δ 165–170 ppm for carboxylate carbonyl) .
- X-ray crystallography : Resolves stereochemistry and confirms fused heterocyclic geometry (e.g., dihedral angles between triazole and pyrimidine rings: 5–10°) .
- Mass spectrometry : Molecular ion [M+H]⁺ matches theoretical mass (e.g., m/z 428.3 for C₂₁H₂₂N₄O₆) .
Advanced Research Questions
Q. How can regioselectivity challenges in synthesizing triazolo-pyrimidine derivatives be addressed?
- Methodological Answer : Regioselectivity is influenced by:
- Reaction conditions : Acidic vs. ionic environments favor different intermediates. For example, ionic liquids promote 5-methyl-7-aryl substitution, while acetic acid favors 7-methyl-5-aryl isomers .
- Substituent effects : Electron-donating groups (e.g., methoxy) on aldehydes direct cyclization to specific positions via resonance stabilization .
- Computational modeling : DFT studies predict thermodynamic stability of regioisomers to guide experimental design .
Q. How to resolve contradictions in reported biological activity data (e.g., kinase inhibition vs. DNA intercalation)?
- Methodological Answer : Discrepancies arise due to:
- Assay variability : Use standardized protocols (e.g., IC₅₀ measurements in kinase panels vs. ethidium bromide displacement assays for DNA interaction) .
- Structural analogs : Subtle changes (e.g., 3,4-dihydroxyphenyl vs. 4-methoxyphenyl) alter target selectivity. Perform SAR studies by systematically varying substituents .
- Cellular context : Test in multiple cell lines (e.g., HeLa vs. MCF-7) to identify tissue-specific mechanisms .
Q. What strategies optimize solubility and bioavailability without compromising activity?
- Methodological Answer :
- Derivatization : Introduce polar groups (e.g., hydroxyls on the phenyl ring) to enhance aqueous solubility .
- Prodrug design : Replace the methoxyethyl ester with enzymatically cleavable groups (e.g., pivaloyloxymethyl) .
- Co-solvents : Use cyclodextrins or PEG-based formulations in in vivo studies to improve dissolution .
Data Contradiction Analysis
Q. Why do some studies report anticancer activity while others show no efficacy?
- Root Cause :
- Concentration thresholds : Activity may only manifest at >10 μM, unreachable in certain assays due to solubility limits .
- Metabolic instability : Rapid ester hydrolysis in cell culture media reduces effective concentration .
- Resolution :
- Stability assays : Monitor compound degradation via HPLC over 24 hours .
- Metabolite identification : Use LC-MS to detect hydrolysis products (e.g., free carboxylic acid) .
Structural-Activity Relationship (SAR) Guidelines
- Critical substituents :
- 3,4-Dihydroxyphenyl : Enhances hydrogen bonding with kinase ATP pockets (e.g., CDK2 inhibition) .
- Methoxyethyl ester : Balances lipophilicity for membrane permeability .
- Modification hotspots :
- Position 5 (methyl group) : Replace with bulkier groups (e.g., ethyl) to probe steric effects on target binding .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
